3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile
Overview
Description
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-mercaptoimidazole share structural similarities and are used in similar applications.
Pyrazine derivatives: Compounds such as 2-chloropyrazine and 2-aminopyrazine are structurally related and exhibit comparable reactivity.
Uniqueness
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile is unique due to the combination of the imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler imidazole or pyrazine derivatives .
Properties
Molecular Formula |
C9H7N5S |
---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S/c1-14-5-4-13-9(14)15-8-7(6-10)11-2-3-12-8/h2-5H,1H3 |
InChI Key |
XJAIGOZPGKHJFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CN=C2C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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